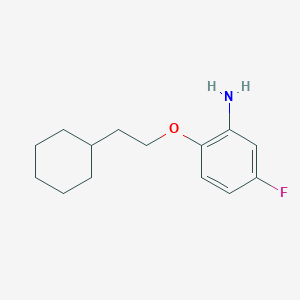

2-(2-Cyclohexylethoxy)-5-fluoroaniline

Description

Structural Significance and Synthetic Challenges of Fluorinated Aromatic Amines

Fluorinated aromatic amines, a class to which 2-(2-Cyclohexylethoxy)-5-fluoroaniline belongs, are crucial building blocks in various chemical industries. The incorporation of a fluorine atom into an aniline (B41778) ring can significantly alter the molecule's physical and chemical properties. For instance, the high electronegativity of fluorine can influence the basicity of the amino group and enhance metabolic stability in bioactive molecules. alfa-chemistry.com This modification is a key reason for their prevalence in the development of pharmaceuticals and agrochemicals. alfa-chemistry.com

The synthesis of fluorinated amines, however, is not without its difficulties. mdpi.com Traditional methods for introducing fluorine into aromatic systems can require harsh conditions and may lack regioselectivity. Modern synthetic strategies often focus on the use of specialized fluorinating agents or the construction of the fluorinated ring from acyclic precursors. Common synthetic routes to fluorinated amines include hydrogenation reduction of nitro compounds and fluoroamination of alkenes. alfa-chemistry.com For example, p-trifluoromethylaniline can be prepared by the hydrogenation reduction of p-trifluoromethylnitrobenzene. alfa-chemistry.com Another approach involves the use of reagents like Selectfluor for direct fluorination. semanticscholar.org The synthesis of fluorinated imines, which can be precursors to amines, also presents challenges. mdpi.com

The presence of bulky substituents can create steric hindrance, making the synthesis of certain derivatives energetically unfavorable and resulting in low yields. rsc.org This is a pertinent consideration in the synthesis of molecules like this compound, where the cyclohexylethoxy group is relatively large.

Exploration of Cyclohexylethoxy Moieties in Organic Scaffolds

The cyclohexyl group is a non-planar, cyclic alkyl substituent that is a common feature in many organic compounds, including natural products and pharmaceuticals. fiveable.me Its presence can significantly impact a molecule's solubility, reactivity, and biological activity. fiveable.me The three-dimensional structure of the cyclohexyl ring can influence how a molecule interacts with biological targets.

Overview of the Research Context for this compound

While specific research literature solely focused on this compound is not abundant in the public domain, its structural components suggest its relevance as an intermediate in synthetic chemistry. The combination of a fluoroaniline (B8554772) core with a cyclohexylethoxy side chain points towards its potential use in the synthesis of more complex molecules with tailored properties.

Structurally related compounds have been documented. For instance, 4-(2-Cyclohexylethoxy)-2-fluoroaniline is a known compound, indicating that this particular substitution pattern is of interest to chemists. nih.gov The synthesis of related fluoroanilines, such as 5-Fluoro-2-methylaniline, has been described in the literature, often involving palladium-catalyzed reactions. chemicalbook.com The synthesis of 2-fluoro-5-nitroaniline, a potential precursor, can be achieved through the selective reduction of 2,4-dinitrofluorobenzene. google.com

Properties

IUPAC Name |

2-(2-cyclohexylethoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNASJXTWNUXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 2 Cyclohexylethoxy 5 Fluoroaniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 2-(2-Cyclohexylethoxy)-5-fluoroaniline, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known and reliable chemical transformations. The primary disconnections are centered around the amine and ether functionalities.

Two logical retrosynthetic pathways emerge from the analysis of the target molecule.

Route A: Disconnection of the aryl ether C-O bond. This is a common strategy for molecules containing an ether linkage. amazonaws.com This leads to two key synthons: a 5-fluoroaniline derivative with a reactive site ortho to the amine, and a 2-cyclohexylethanol derivative.

Route B: Disconnection of the C-N bond. This approach considers the formation of the aniline (B41778) functionality as a late-stage step. A common method for creating anilines is the reduction of a nitro group. masterorganicchemistry.com This disconnection, combined with the ether bond disconnection, leads to precursors such as a fluoronitrobenzene derivative and 2-cyclohexylethanol.

These initial disconnections guide the development of specific synthetic methodologies for each key bond formation and functional group interconversion.

The aniline moiety is a cornerstone of the target molecule. In a retrosynthetic sense, the most reliable precursor to an aniline is an aromatic nitro group. The conversion of a nitro group into a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This functional group interconversion (FGI) is advantageous because nitro groups are strong electron-withdrawing groups that can influence the reactivity of the aromatic ring during earlier synthetic steps, while the resulting amine is a versatile activating group. wikipedia.org

Therefore, a key precursor is envisioned as 2-(2-cyclohexylethoxy)-5-fluoronitrobenzene. The synthesis would then conclude with the selective reduction of the nitro group. This strategy avoids potential complications from the reactive nature of the free amine during the construction of the ether linkage.

The formation of the diaryl or alkyl-aryl ether bond is the central construction step in the synthesis of this compound. Two primary methodologies are considered for this transformation: the Williamson Ether Synthesis and the Ullmann Condensation.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.org In the context of the target molecule, this could involve two scenarios:

The reaction of the sodium or potassium salt of 2-bromo-5-fluoroaniline (or 2-bromo-5-fluorophenol, followed by amination) with a 2-cyclohexylethyl halide (e.g., 2-cyclohexylethyl bromide).

The reaction of the sodium or potassium salt of 2-cyclohexylethanol with a suitably activated fluoroaromatic compound, such as 2-bromo-5-fluoronitrobenzene. Phenols are more acidic than aliphatic alcohols, allowing for the use of milder bases for deprotonation. edubirdie.com

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgsynarchive.com This method is particularly useful when SN2 reactions are inefficient. The synthesis could be achieved by coupling 2-bromo-5-fluoroaniline (or its nitro precursor) with 2-cyclohexylethanol in the presence of a copper catalyst and a base. Modern Ullmann-type reactions often use ligands to accelerate the coupling, allowing for milder reaction conditions. nih.govorganic-chemistry.org

While various methods exist for the direct fluorination of aromatic rings, synthetic strategies for molecules like this compound typically rely on the use of pre-fluorinated starting materials. The C-F bond is exceptionally strong, and regioselective introduction of a single fluorine atom can be challenging. Therefore, it is more efficient and practical to begin the synthesis with a commercially available, fluorinated building block.

For this target molecule, precursors such as 5-fluoroaniline, 3-fluoroaniline, or corresponding fluorinated nitrobenzenes serve as the logical starting points. The synthetic design then focuses on introducing the other substituents (the amine/nitro group and the ether side chain) at the correct positions relative to the fluorine atom.

Convergent and Linear Synthesis Routes

The assembly of this compound can be approached through either a linear or a convergent synthesis. A linear route would involve the sequential modification of a single starting material. A convergent route involves preparing key fragments of the molecule separately—in this case, the fluoroaniline (B8554772) core and the cyclohexylethoxy side chain—and then coupling them in a later step.

Regioselective Coupling Reactions for Assembly of the Core Structure

Achieving the correct 1,2,4-substitution pattern on the benzene (B151609) ring (amino, fluoro, and ether groups) requires high regioselectivity. The synthetic strategy must carefully control the position of each substituent. For example, starting with a commercially available substituted aniline or phenol, such as 4-fluorophenol or 4-fluoro-2-nitrophenol, can pre-install some of the required functionality.

A plausible route involves the nucleophilic aromatic substitution (SNAr) of a highly activated aromatic ring. For instance, a precursor like 2,4-difluoronitrobenzene could be reacted regioselectively with sodium 2-cyclohexylethoxide. The greater activation provided by the nitro group at the para position would direct the substitution to the C4 position. Subsequent reduction of the nitro group would then yield the target aniline. The regioselectivity of such SNAr reactions is a key factor in the successful synthesis of asymmetrically substituted anilines uj.edu.pl.

Optimization of Reaction Conditions and Yields

For the Williamson ether synthesis step, optimization involves selecting a base and solvent system that favors the SN2 pathway over the E2 elimination side-reaction jk-sci.com. For fluorination steps, particularly halogen-exchange, optimization may involve screening different fluoride sources, catalysts (such as phase-transfer catalysts), and temperature profiles to achieve high conversion without decomposition google.com.

The choice of solvent can have a significant impact on reaction outcomes. For instance, in amination reactions, solvents like ethanol can be highly effective, while others like THF or acetonitrile (B52724) may yield no product under similar conditions acs.orgacs.org. Systematic screening of these variables is crucial for developing a high-yielding and scalable synthetic route.

Table 2: Parameters for Reaction Optimization in Aniline Synthesis

| Parameter | Variable Options | Potential Impact | Relevant Sources |

|---|---|---|---|

| Solvent | EtOH, DMSO, THF, CH₃CN | Affects solubility, reaction rate, and can determine reaction feasibility. | acs.orgacs.org |

| Temperature | Room Temperature, Reflux | Influences reaction rate; higher temperatures may increase side products. | acs.org |

| Catalyst/Base | Pd/C, K₂CO₃, NaH | Choice of catalyst or base is critical for specific transformations like reductions or deprotonations. | jk-sci.comchemicalbook.com |

| Atmosphere | Air, Argon, Oxygen | An inert atmosphere may be required for sensitive reagents; oxygen can be essential for some oxidative steps. | researchgate.net |

Emerging Synthetic Methodologies Applicable to the Core Structure

The synthesis of complex molecules like this compound is continually evolving, with new methodologies offering milder conditions, higher efficiency, and greater functional group tolerance. Several emerging synthetic strategies are particularly relevant to the core structural motifs of this compound, namely the fluoroaniline and the ether linkage. These include visible-light photoredox catalysis, flow chemistry, and advanced catalytic C-O bond formation techniques.

Visible-Light Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis due to its use of mild reaction conditions and its ability to generate highly reactive intermediates. mdpi.comresearchgate.netdntb.gov.ua This methodology is particularly applicable to the synthesis of fluorinated aromatic compounds. mdpi.comresearchgate.netdntb.gov.ua For the core structure of this compound, photoredox catalysis could be employed for the direct C-H fluorination of an aniline precursor, offering a late-stage functionalization strategy. mdpi.com Various photocatalysts, both transition metal-based (e.g., Ru(phen)₃]Cl₂) and organic dyes (e.g., Eosin Y), can be utilized to mediate these transformations under irradiation with visible light. acs.org These reactions often exhibit high functional group compatibility, which is advantageous when dealing with multifunctional molecules. mdpi.com

Recent research has demonstrated the utility of photoredox catalysis for the perfluoroalkylation of free aniline derivatives. While not a direct synthesis of the target molecule, these methods highlight the potential for radical-based modifications of the aniline core. The general mechanism involves the generation of a fluoroalkyl radical from a suitable precursor, which then adds to the aniline derivative. This approach could potentially be adapted for the introduction of other functionalities or for the formation of the core aniline structure itself under mild conditions.

Flow Chemistry:

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at high temperatures and pressures with precise control. scielo.brflinders.edu.au For the synthesis of aniline derivatives, flow chemistry can be particularly beneficial for handling hazardous or unstable intermediates. mdpi.comresearchgate.net For instance, the in situ generation and reaction of diazonium salts, which are often precursors in the synthesis of functionalized anilines, can be safely managed in a continuous flow setup. mdpi.com

Advanced Catalytic C-O Bond Formation:

The formation of the ether linkage is a key step in the synthesis of the target molecule. While traditional methods like the Williamson ether synthesis are often employed, emerging catalytic strategies offer milder and more efficient alternatives. Ruthenium-catalyzed cross-dehydrogenative C-O bond formation between anilines and phenols has been reported, demonstrating the feasibility of direct C-O coupling without the need for pre-functionalized starting materials. nih.gov While this specific example involves a phenol, the principle of catalytic C-H activation for C-O bond formation is a promising avenue for forming the cyclohexylethoxy linkage.

Palladium-catalyzed C-H olefination of aniline derivatives represents another advanced strategy for functionalizing the aniline core. uva.nl While this method introduces a carbon-carbon bond, the underlying principles of directed C-H activation could potentially be adapted for C-O bond formation with suitable catalysts and coupling partners. These modern catalytic approaches often provide high selectivity and can proceed under milder conditions than classical methods.

The following table summarizes these emerging synthetic methodologies and their potential application to the synthesis of the core structure of this compound.

| Methodology | Key Features | Potential Application to Core Structure | Representative Catalysts/Reagents |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, generation of radical intermediates. mdpi.com | Late-stage C-H fluorination of the aniline ring; formation of the fluoroaniline core. mdpi.com | [Ru(phen)₃]Cl₂, Eosin Y, Ir(ppy)₃. researchgate.net |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, potential for telescoped multi-step synthesis. scielo.brflinders.edu.aumdpi.com | Safe handling of hazardous intermediates (e.g., diazonium salts); integrated synthesis of the entire molecule. mdpi.comchemrxiv.org | Packed-bed reactors with immobilized catalysts. flinders.edu.au |

| Advanced Catalytic C-O Bond Formation | Milder reaction conditions, higher efficiency, potential for direct C-H functionalization. nih.gov | Formation of the cyclohexylethoxy ether linkage via C-H activation. | Ruthenium complexes, Palladium complexes with S,O-ligands. nih.govuva.nl |

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound this compound is not publicly available. The synthesis and characterization of this molecule have not been reported in the accessible chemical databases and peer-reviewed journals necessary to provide the specific spectroscopic and spectrometric data required by the user's outline.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for each specified section and subsection. Fulfilling the request would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.

For a comprehensive analysis as outlined, the compound would first need to be synthesized and then subjected to a battery of analytical techniques, including:

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise chemical structure, connectivity of atoms, and spatial arrangement. This would involve acquiring ¹H, ¹³C, and ¹⁹F NMR spectra, as well as COSY, HSQC, HMBC, and NOESY experiments.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental formula with high precision using techniques like ESI or APCI.

Tandem Mass Spectrometry (MS/MS): To study how the molecule fragments, which helps to confirm its structure.

Without these foundational experimental results, any attempt to write the requested article would be purely speculative and scientifically invalid.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 2 Cyclohexylethoxy 5 Fluoroaniline

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides critical insights into the molecular structure of 2-(2-Cyclohexylethoxy)-5-fluoroaniline by identifying its constituent functional groups and offering information about its conformational arrangement. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the vibrational modes of different functional groups. For this compound, the FTIR spectrum is expected to be dominated by contributions from the aniline (B41778), ether, and cyclohexyl moieties.

The primary amine (-NH₂) group of the aniline ring gives rise to characteristic stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. researchgate.net The N-H bending (scissoring) vibration is expected to appear in the range of 1650-1580 cm⁻¹. researchgate.net

The aromatic ring itself will produce several distinct bands. The C-H stretching vibrations on the benzene (B151609) ring are anticipated to occur just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can aid in confirming the substitution pattern.

The presence of the ether linkage (Ar-O-CH₂) is identifiable by a strong, characteristic C-O stretching band. For aryl alkyl ethers, the asymmetric C-O-C stretching vibration usually appears as a strong band in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found at a lower frequency, typically around 1075-1020 cm⁻¹.

The cyclohexyl group introduces a number of bands due to C-H and C-C vibrations. The aliphatic C-H stretching vibrations of the cyclohexyl and ethyl groups are expected just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range. The CH₂ scissoring and rocking vibrations will also be present in the 1470-1445 cm⁻¹ and 725-720 cm⁻¹ regions, respectively.

Finally, the C-F bond will have a characteristic stretching vibration, which is typically observed as a strong band in the 1250-1020 cm⁻¹ region. The exact position of this band can be influenced by the other substituents on the aromatic ring.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3450 | Medium | N-H Asymmetric Stretch (Aniline) |

| ~3350 | Medium | N-H Symmetric Stretch (Aniline) |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2930 | Strong | Aliphatic C-H Asymmetric Stretch (Cyclohexyl & Ethyl) |

| ~2850 | Strong | Aliphatic C-H Symmetric Stretch (Cyclohexyl & Ethyl) |

| ~1620 | Medium | N-H Bending (Scissoring) |

| ~1590, ~1510, ~1460 | Medium-Strong | Aromatic C=C Stretching |

| ~1450 | Medium | CH₂ Scissoring (Cyclohexyl) |

| ~1240 | Strong | Asymmetric Ar-O-C Stretch (Ether) & C-F Stretch |

| ~1040 | Strong | Symmetric C-O-C Stretch (Ether) |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to produce strong signals in the 1600-1500 cm⁻¹ region. The symmetric "breathing" mode of the benzene ring, which is often weak or absent in the FTIR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹.

The aliphatic C-H stretching and bending modes of the cyclohexyl and ethyl groups will also be visible in the Raman spectrum. aps.org The C-C stretching vibrations within the cyclohexyl ring are expected to appear in the 1200-800 cm⁻¹ region and can provide information about the ring's conformation.

The N-H stretching vibrations of the aniline group are generally weaker in Raman than in FTIR. However, the C-F stretching vibration can be observed, although its intensity can vary. One of the key advantages of Raman spectroscopy is its low interference from water, making it suitable for analyzing samples in aqueous media if necessary.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2930 | Strong | Aliphatic C-H Asymmetric Stretch |

| ~2850 | Strong | Aliphatic C-H Symmetric Stretch |

| ~1610 | Strong | Aromatic C=C Stretching |

| ~1450 | Medium | CH₂ Deformation (Cyclohexyl) |

| ~1270 | Medium | C-H Bending (Aromatic) |

| ~1000 | Strong | Aromatic Ring Breathing (Symmetric) |

Chiroptical Spectroscopy for Enantiomeric Characterization (If Chiral Variants are Synthesized)

While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the ethyl chain or resolution of a chiral precursor, would necessitate the use of chiroptical techniques to distinguish between enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and is therefore ideal for studying enantiomers.

If chiral variants of this compound were synthesized, each enantiomer would produce a CD spectrum that is a mirror image of the other. scispace.com The sign and magnitude of the CD signals, known as Cotton effects, are characteristic of the absolute configuration of the chiral center(s).

The aromatic chromophore in this compound would be the primary contributor to the CD spectrum in the UV region (typically 200-400 nm). The electronic transitions of the substituted benzene ring (π → π* transitions) would give rise to distinct Cotton effects. The position, sign, and intensity of these effects would be directly related to the stereochemistry of the molecule.

CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample by comparing its CD signal to that of a pure enantiomer. It is also a valuable tool for studying conformational changes in chiral molecules, as these can significantly alter the CD spectrum. The synthesis of chiral anilines has been a subject of interest, and the characterization of such compounds would heavily rely on chiroptical methods like CD spectroscopy. nih.govrsc.org

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any isomers, starting materials, or byproducts.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for the analysis of organic compounds, offering high resolution, speed, and sensitivity. The development of a robust UHPLC method for this compound would involve the optimization of several parameters.

Stationary Phase: A reversed-phase column, such as a C18 or a Phenyl-Hexyl column, would be a suitable choice for the separation. nih.gov The C18 phase provides hydrophobic interactions, while the Phenyl-Hexyl phase can offer additional π-π interactions with the aromatic ring of the analyte, potentially improving selectivity for aromatic compounds. For separating closely related isomers, a pentafluorophenyl (PFP) column could also be considered due to its alternative selectivity. nih.gov

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, would likely be necessary to achieve good separation of the target compound from both more polar and less polar impurities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be the primary choice for detection, as the aniline chromophore absorbs UV light. Monitoring at a wavelength around 240 nm or 290 nm would likely provide good sensitivity. For enhanced specificity and sensitivity, especially in complex matrices, coupling the UHPLC system to a mass spectrometer (UHPLC-MS) would be highly beneficial. nih.govnih.govsciex.com This would allow for the confirmation of the molecular weight of the analyte and the identification of unknown impurities.

Table 3: Proposed UHPLC Method Parameters for this compound

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.8 µm) | Good retention for non-polar to moderately polar compounds. mercativa.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for MS detection. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 30% B to 95% B over 10 minutes | To elute a range of compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Detector | DAD (240 nm, 290 nm) and/or MS | UV for quantification, MS for identification. nih.gov |

| Injection Volume | 1-5 µL | Standard volume for UHPLC. |

This proposed method would serve as a starting point for the analysis of this compound and would require further optimization and validation to ensure its suitability for routine use.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| 4-fluoroaniline |

| Acetonitrile |

| Methanol |

| Ammonium formate |

| Ammonium acetate |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique utilized for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is instrumental in purity assessments, identification of related substances, and quantification in various matrices. The technique's high resolution and sensitivity make it suitable for detecting trace-level impurities.

Gas chromatography is frequently employed for the analysis of aromatic amines. ut.ac.ir For unfamiliar samples containing aniline derivatives, the use of Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to ensure accurate compound identification. epa.gov

A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and transported by a carrier gas through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the column walls and the mobile carrier gas.

For the analysis of aniline derivatives, a non-polar or mid-polar capillary column is often employed. A common choice is a column coated with a stationary phase of 5% diphenyl and 95% dimethylpolysiloxane. humanjournals.com The temperature of the GC oven is programmed to ramp up during the analysis, which allows for the sequential elution of compounds with varying boiling points and polarities.

Following separation, the eluted compounds are detected by a suitable detector. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides structural information, enabling definitive identification of the analyte and any impurities. ut.ac.irepa.gov In a GC-MS system, the mass spectrometer can be operated in full scan mode to acquire the mass spectrum of eluting peaks or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying target compounds. humanjournals.com

Detailed Research Findings

While specific research detailing the GC analysis of this compound is not extensively published, the methodology can be inferred from the analysis of structurally similar compounds, such as other fluoroanilines and aromatic ethers. The operational parameters would be optimized to achieve adequate separation from potential process impurities or degradation products.

For instance, in the analysis of related fluoroaromatic compounds, GC-MS methods have been developed to detect trace-level impurities. humanjournals.com These methods often utilize a capillary GC column with a length of 30 meters and an internal diameter of 0.25 to 0.32 mm. ut.ac.irhumanjournals.com The carrier gas is typically an inert gas like helium or nitrogen. ut.ac.irhumanjournals.com

The following table illustrates a hypothetical set of GC-MS parameters that could be adapted for the analysis of this compound, based on established methods for similar analytes.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Injection Volume | 1 µL |

| Oven Program | Initial Temperature: 90 °C, hold for 3 minRamp: 10 °C/min to 200 °C, hold for 7 minRamp 2: 20 °C/min to 300 °C, hold for 3 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

The retention time and mass spectrum obtained from the GC-MS analysis serve as key identifiers for this compound. The retention time is characteristic of the compound under specific chromatographic conditions, while the mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

Computational Chemistry and Theoretical Investigations of 2 2 Cyclohexylethoxy 5 Fluoroaniline

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties. numberanalytics.com

A computational investigation would typically begin with geometry optimization using Density Functional Theory (DFT). DFT is a widely used quantum mechanical modeling method that investigates the electronic structure of many-body systems by using electron density as the fundamental variable, offering a good balance between accuracy and computational cost. fiveable.mesynopsys.comwikipedia.org Properties such as optimized geometry, total energy, and vibrational frequencies would be calculated.

Ab initio methods, which are "from first principles," would be employed for higher accuracy calculations of electronic properties. numberanalytics.comwikipedia.orgchemeurope.com Unlike DFT, which relies on approximate functionals, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous, albeit computationally expensive, treatment of electron correlation. wikipedia.orgnih.gov These methods are crucial for obtaining benchmark-quality data for properties like dipole moments and polarizabilities. acs.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. fiveable.menih.gov

Exchange-Correlation Functionals: A variety of XC functionals would be tested to find the most suitable one for this specific molecular system. Functionals are often categorized in a hierarchy known as "Jacob's Ladder." A study would likely compare functionals from different rungs:

Generalized Gradient Approximation (GGA): e.g., BLYP, PBE

Hybrid GGAs: e.g., B3LYP, PBE0

Meta-GGAs and Hybrid Meta-GGAs: e.g., M06-2X, ωB97X-D

The validation would involve comparing calculated properties against higher-level ab initio results or, if available, experimental data for analogous molecules. nih.govucsb.eduacs.org

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. youtube.comq-chem.comstackexchange.com The choice of basis set is a compromise between accuracy and computational cost. A typical approach would involve:

Starting with a Pople-style basis set, such as 6-31G(d,p) , for initial optimizations.

Progressing to larger, more flexible basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ , aug-cc-pVTZ ) for more accurate energy and property calculations. youtube.com The inclusion of diffuse functions ('+' or 'aug-') is important for accurately describing the lone pairs on the nitrogen and oxygen atoms.

An illustrative table for comparing the performance of different functional/basis set combinations is presented below.

Illustrative Data Table 1: Hypothetical Comparison of Ground State Energy for 2-(2-Cyclohexylethoxy)-5-fluoroaniline with Various Theoretical Methods. The values are for demonstration purposes only.

| Method | Basis Set | Calculated Ground State Energy (Hartree) |

|---|---|---|

| B3LYP | 6-31G(d,p) | -815.12345 |

| B3LYP | 6-311++G(d,p) | -815.24567 |

| M06-2X | 6-311++G(d,p) | -815.25890 |

| ωB97X-D | aug-cc-pVTZ | -815.31234 |

| MP2 | aug-cc-pVTZ | -814.98765 |

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and electronic transitions. joaquinbarroso.comyoutube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A smaller gap suggests the molecule is more easily excitable and more reactive.

Ionization Potential (IP): The energy required to remove an electron, which can be approximated by the negative of the HOMO energy (Koopmans' theorem).

Electron Affinity (EA): The energy released when an electron is added, which can be approximated by the negative of the LUMO energy.

These values would be calculated to predict the molecule's behavior as an electron donor or acceptor.

Illustrative Data Table 2: Hypothetical Electronic Properties of this compound calculated at the B3LYP/6-311++G(d,p) level. The values are for demonstration purposes only.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.60 |

| Ionization Potential (Approx.) | 5.85 |

| Electron Affinity (Approx.) | 0.25 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclohexylethoxy side chain means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is crucial.

A conformational search would be performed to identify the stable geometries (local minima) and the most stable geometry (the global minimum) on the potential energy surface. wavefun.com This is typically done using systematic or stochastic search algorithms. blogspot.comwustl.eduresearchgate.netfrontiersin.org

Systematic Search: Involves rotating all rotatable bonds by a defined increment. This method is thorough but can be computationally intensive.

Stochastic/Monte Carlo Search: Randomly alters torsional angles and accepts new conformations based on their energy, which is efficient for larger molecules.

The low-energy conformers found would be re-optimized at a higher level of theory (e.g., DFT) to accurately determine their relative energies.

To understand the molecule's behavior over time and at finite temperatures, Molecular Dynamics (MD) simulations would be conducted. cambridge.orgaip.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its dynamic nature. nih.gov

This analysis would be particularly useful for exploring the flexibility of the ether linkage and the cyclohexyl ring, which can undergo chair-boat interconversions. rsc.orgacs.org MD simulations can reveal the preferred conformational states in a simulated solution environment and the timescales of transitions between them, offering a more realistic picture of the molecule's behavior than static quantum chemical calculations alone.

Vibrational Frequency Analysis for Structure Validation

Theoretical vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. This technique is instrumental in validating the optimized geometric structure of a molecule obtained from computational calculations. By comparing the calculated vibrational frequencies and intensities with experimentally obtained spectra, researchers can confirm the proposed structure.

No specific vibrational frequency analysis data has been published for this compound. However, studies on other aniline (B41778) derivatives have demonstrated the utility of methods like Density Functional Theory (DFT) for this purpose. For instance, theoretical studies on various haloaniline derivatives have shown a good correlation between calculated and experimental vibrational frequencies for N-H, C-N, and C-X (where X is a halogen) stretching and bending modes. asianpubs.orgasianpubs.org Such analyses typically involve optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes are often scaled to better match experimental data. asianpubs.org

Mechanistic Studies of Chemical Reactions

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of transition states, reaction pathways, and the energetics of these processes.

Transition State Characterization and Reaction Pathway Elucidation

The characterization of transition states is a cornerstone of mechanistic studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. By locating and analyzing the transition state, chemists can understand the atomistic details of how reactants are converted into products.

Specific transition state characterizations and reaction pathway elucidations for reactions involving this compound are not available in the scientific literature. However, research on related fluoroaniline (B8554772) compounds has explored their reaction pathways, such as in biodehalogenation processes. nih.gov These studies suggest that reactions can proceed through intermediates like reactive quinoneimines. nih.gov Computational methods can map out the entire reaction pathway, connecting reactants, transition states, intermediates, and products, providing a complete energetic profile of the reaction.

Activation Energies and Reaction Rates (Kinetic Analysis)

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. Computational methods can calculate this energy barrier, and through transition state theory, these values can be used to estimate reaction rate constants.

There is no published data on the activation energies or kinetic analysis for reactions of this compound. Kinetic studies on the reactions of other substituted anilines, such as the reactions of 2-fluoro- and 2-chloro-5-nitropyridines with aniline, have been performed experimentally and can be complemented by computational analysis to provide a deeper understanding of the factors controlling the reaction rates. rsc.org Such computational studies can help to interpret experimental kinetic data and predict how changes in molecular structure will affect reactivity.

Solvent Effects Modeling in Reaction Mechanisms

Solvents can significantly influence reaction mechanisms and rates. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models help to understand how the solvent stabilizes or destabilizes reactants, transition states, and products.

While no specific studies on solvent effects for this compound have been found, the influence of solvents on the reactions and properties of aniline and its derivatives is a well-studied area. rsc.orgrsc.orgacs.org For example, the kinetics of the reaction between aniline and 1-fluoro-2,4-dinitrobenzene (B121222) have been shown to be catalyzed by certain solvents, a phenomenon that can be investigated using computational models to understand the role of the solvent in the reaction mechanism. rsc.org

Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonding, are crucial in determining the three-dimensional structure of molecules and their organization into larger assemblies.

Hydrogen Bonding Thermodynamics and Geometries

Hydrogen bonds are directional interactions between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. Computational chemistry can be used to determine the geometries of hydrogen bonds (bond lengths and angles) and to calculate their thermodynamic properties, such as the enthalpy and entropy of formation.

Specific data on the thermodynamics and geometries of hydrogen bonding in this compound are not available. However, extensive research exists on hydrogen bonding in other aniline derivatives. sci-hub.senih.gov Studies on aniline-water complexes, for instance, have used computational methods to investigate the strength and nature of hydrogen bonds between the amino group of aniline and water molecules. physchemres.org Furthermore, the presence of a fluorine atom can lead to intramolecular hydrogen bonding, as has been studied in other fluorinated organic molecules. mdpi.comucla.edu The amino group in aniline is a known hydrogen bond donor and acceptor, playing a significant role in the formation of supramolecular structures. researchgate.net The self-assembly of aniline oligomers can lead to various nanostructures, a process driven by non-covalent interactions. chemicalpapers.com

Halogen Bonding Characterization in Fluoroaryl Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This interaction, denoted as R–X···Y, where X is a halogen and Y is a nucleophile, is directional and has gained significant attention in crystal engineering, materials science, and drug design. acs.org The strength and nature of a halogen bond are influenced by the polarizability of the halogen and the electron-withdrawing capacity of the group it is attached to.

In the context of fluoroaryl systems, the participation of fluorine in halogen bonding has been a subject of considerable discussion. acs.org Due to its high electronegativity and low polarizability, fluorine is generally a weak halogen bond donor. chemistryviews.org However, when bonded to a strongly electron-withdrawing group, fluorine can exhibit a positive σ-hole, a region of positive electrostatic potential on the outer surface of the halogen, enabling it to engage in halogen bonding. acs.orgchemistryviews.org

For this compound, the fluorine atom is attached to an aromatic ring which also contains an amino group (a weak electron-donating group) and a cyclohexylethoxy group (an electron-donating group). The presence of these groups would modulate the electronic environment of the fluorine atom. Theoretical calculations are essential to determine the precise nature of the electrostatic potential around the fluorine atom in this specific molecular context.

Computational studies on similar fluoroaromatic compounds have utilized methods like Density Functional Theory (DFT) to map the electrostatic potential surface and identify potential halogen bonding sites. nih.gov For instance, in studies of iodinated perfluoroalkanes, DFT calculations have been instrumental in quantifying the binding energies of halogen bonds. nih.gov

A hypothetical analysis of this compound would involve calculating its molecular electrostatic potential (MEP) surface. The results of such a calculation would likely indicate a region of negative potential around the fluorine atom, making it more probable to act as a halogen bond acceptor rather than a donor. However, interactions with strong Lewis acids could potentially induce a positive σ-hole.

Table 1: Theoretical Halogen Bond Parameters for a Model Fluoroaniline System

| Interaction Type | Donor | Acceptor | Distance (Å) | Energy (kcal/mol) |

| C-F···N | Fluoroaniline | Ammonia | 3.10 | -1.5 |

| C-F···O | Fluoroaniline | Water | 3.25 | -1.1 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of fluorine bonding, as specific computational results for this compound are not available.

Dispersion Interactions and Aromatic Stacking

Dispersion forces, a component of van der Waals forces, are crucial in the stabilization of molecular complexes and play a significant role in the structure of condensed phases. nih.govacs.org In aromatic systems, these interactions, along with electrostatic contributions, govern the phenomenon of aromatic stacking or π-π interactions. soton.ac.ukprobiologists.com

The structure of this compound contains both a fluoroaniline ring and a cyclohexyl group. The fluoroaniline ring can participate in aromatic stacking interactions with other aromatic moieties. The presence of the fluorine atom can influence these interactions. Fluorination of an aromatic ring generally alters its quadrupole moment and can lead to favorable interactions with electron-rich aromatic rings (arene-perfluoroarene stacking). researchgate.netresearchgate.net

Dispersion-corrected Density Functional Theory (DFT-D) is a common computational method to accurately model these interactions. acs.orgacs.org Such calculations can predict the preferred geometries (e.g., parallel-displaced, T-shaped) and interaction energies of stacked dimers. For this compound, the bulky cyclohexylethoxy group would likely introduce steric hindrance, influencing the possible modes of aromatic stacking.

Table 2: Calculated Interaction Energies for Model Aromatic Dimers (kcal/mol)

| Dimer | Interaction Energy (DFT-D) |

| Benzene-Benzene | -2.7 |

| Benzene-Fluorobenzene | -2.5 |

| Fluorobenzene-Fluorobenzene | -2.3 |

Note: This table contains illustrative data from general computational studies on aromatic interactions to provide context.

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new molecules with improved properties. researchgate.netnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a compound like this compound, QSAR studies could be employed to design analogs with potentially enhanced biological activities. This process involves generating a dataset of structurally related compounds and their corresponding biological data. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov

For instance, a QSAR study on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline linker demonstrated that physicochemical parameters could be used to predict anti-tumor activity. researchgate.net Similarly, for analogs of this compound, descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters (e.g., Hammett constants) could be correlated with a specific biological endpoint.

The development of a robust QSAR model would allow for the virtual screening of a library of designed analogs, prioritizing the synthesis and testing of the most promising candidates. nih.gov For example, modifications to the cyclohexyl ring, the ethoxy linker, or the substitution pattern on the aniline ring could be systematically explored to optimize activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors |

| Constitutional (1D) | Molecular Weight, Atom Count |

| Topological (2D) | Wiener Index, Kier & Hall Shape Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, Partial Charges |

| Lipophilic | LogP, Molar Refractivity |

Advanced Synthetic Applications and Derivatives of 2 2 Cyclohexylethoxy 5 Fluoroaniline

Design and Synthesis of Analogs with Modified Peripheral Moieties

The modular nature of 2-(2-Cyclohexylethoxy)-5-fluoroaniline allows for the systematic design and synthesis of analogs to fine-tune its physicochemical properties for various applications. Modifications can be targeted at three primary locations: the cyclohexyl ring, the ethoxy linker, and the fluoroaniline (B8554772) core.

Cyclohexyl Ring Modifications: Introducing substituents on the cyclohexyl ring can modulate lipophilicity, steric hindrance, and potential secondary interactions with biological targets or material matrices. For instance, the addition of polar groups like hydroxyls or carboxylates could enhance solubility in aqueous media, while alkyl or aryl substitutions could increase lipophilicity.

Ethoxy Linker Alterations: The length and composition of the ether linkage can be varied to control the spatial relationship between the aniline (B41778) core and the cyclohexyl moiety. Replacing the ethoxy group with longer or shorter alkyl chains, or incorporating heteroatoms such as nitrogen or sulfur, could influence the molecule's conformation and binding affinity to target proteins or surfaces.

A hypothetical table of such designed analogs and their potential properties is presented below.

| Analog Structure | Modification Site | Predicted Property Change | Potential Application Area |

| 2-(2-(4-hydroxycyclohexyl)ethoxy)-5-fluoroaniline | Cyclohexyl Ring | Increased polarity and hydrogen bonding capability | Soluble pharmaceutical intermediate |

| 2-(3-Cyclohexylpropoxy)-5-fluoroaniline | Ethoxy Linker | Increased flexibility and length | Probing deeper binding pockets |

| 4-Bromo-2-(2-cyclohexylethoxy)-5-fluoroaniline | Fluoroaniline Core | Introduction of a handle for cross-coupling reactions | Synthesis of complex scaffolds |

| N-(2-(2-Cyclohexylethoxy)-5-fluorophenyl)acetamide | Aniline Nitrogen | Reduced basicity, increased stability | Precursor for further reactions |

Applications as Intermediate in the Synthesis of Complex Organic Scaffolds

Fluoroaniline derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comnbinno.com The title compound, with its unique combination of functional groups, could serve as a versatile building block for constructing complex molecular architectures.

The aniline moiety can be readily diazotized and converted into a variety of other functional groups, including halides, hydroxyls, and nitriles, through Sandmeyer-type reactions. This allows for the introduction of diverse functionalities onto the aromatic ring. Furthermore, the amino group can participate in condensation reactions to form heterocycles such as quinolines, benzodiazepines, or other pharmacologically relevant scaffolds. The lipophilic cyclohexylethoxy side chain could be advantageous in designing molecules with improved membrane permeability or specific interactions with hydrophobic binding pockets in enzymes or receptors.

For example, it could be envisioned as a key intermediate in the synthesis of novel kinase inhibitors, where the aniline core provides a platform for building the hinge-binding motif, and the cyclohexylethoxy tail occupies a hydrophobic region of the active site.

Development of Chemical Probes and Ligands for Specific Interactions

The structure of this compound is well-suited for the development of chemical probes and ligands. A chemical probe is a small molecule designed to selectively interact with a biological target, enabling its study and visualization.

The aniline nitrogen provides a convenient attachment point for various reporter groups, such as fluorophores (e.g., fluorescein, rhodamine), biotin for affinity purification, or photoreactive groups for covalent labeling of target proteins. The cyclohexylethoxy portion of the molecule can act as a "warhead" that drives binding to a specific lipophilic pocket within a protein of interest.

The design of such probes would involve the synthesis of derivatives where the aniline is acylated with a linker connected to a reporter tag. The selection of the linker and the tag would be crucial for maintaining the binding affinity of the original scaffold while enabling detection.

| Probe Type | Reporter Group | Linker Type | Potential Use |

| Fluorescent Probe | BODIPY or Cyanine Dye | Polyethylene glycol (PEG) | Cellular imaging of target protein localization |

| Affinity-Based Probe | Biotin | Long alkyl chain | Pull-down and identification of binding partners |

| Photoaffinity Labeling Probe | Benzophenone | Short alkyl chain | Covalent modification and mapping of the binding site |

Role in Material Science Precursors (e.g., monomers for polymers with specific properties)

Substituted anilines are important monomers for the synthesis of conducting polymers like polyaniline. tandfonline.comtandfonline.comresearchgate.net The fluorine substituent in the title compound is known to enhance the solubility and thermal stability of polyanilines. tandfonline.comtandfonline.comjmest.org The bulky and flexible cyclohexylethoxy side chain could further improve the processability of the resulting polymer by disrupting intermolecular chain packing and increasing its solubility in common organic solvents.

The oxidative polymerization of this compound would be expected to yield a polymer with unique properties. The incorporation of the large, non-polar side chain could lead to materials with modified morphology, lower conductivity compared to unsubstituted polyaniline, and potentially interesting self-assembly characteristics. jmest.org Such polymers could find applications in sensors, anti-corrosion coatings, or as components in organic electronic devices where solution processability is a key requirement.

A comparison of the expected properties of a hypothetical polymer derived from this compound with polyaniline and poly(3-fluoroaniline) is outlined below.

| Polymer | Monomer | Expected Solubility | Expected Thermal Stability | Potential Application |

| Polyaniline | Aniline | Poor in common organic solvents | Moderate | Conducting films, sensors |

| Poly(3-fluoroaniline) | 3-Fluoroaniline | Improved solubility over polyaniline tandfonline.comtandfonline.com | High tandfonline.comtandfonline.com | Processable conducting polymers |

| Poly(this compound) | This compound | High in common organic solvents | High | Soluble polymers for printable electronics, coatings |

Exploration of New Reactivity Patterns and Synthetic Methodologies

The interplay of the different functional groups in this compound could lead to the exploration of new reactivity patterns. The fluorine atom at the 5-position, meta to the activating amino group and ortho to the ether, influences the regioselectivity of electrophilic aromatic substitution reactions. This could be exploited to achieve selective functionalization of the aromatic ring.

The ortho-alkoxy aniline motif is a precursor for the synthesis of benzoxazoles, a class of heterocycles with diverse biological activities. New synthetic methodologies could be developed for the efficient cyclization of this compound or its derivatives into novel benzoxazole scaffolds.

Furthermore, the aniline group can direct ortho-lithiation, allowing for the introduction of substituents at the 6-position. The steric bulk of the cyclohexylethoxy group might influence the outcome of such reactions, potentially leading to novel and selective transformations. The development of new catalytic C-H activation methods could also be applied to this scaffold for the efficient synthesis of a wide range of derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Cyclohexylethoxy)-5-fluoroaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the cyclohexylethoxy group replaces a leaving group (e.g., halide) on a pre-functionalized aniline core. For example, coupling 5-fluoro-2-nitroaniline with 2-cyclohexylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) followed by nitro reduction (e.g., H₂/Pd-C) . Yield optimization requires controlled temperature (60–80°C) and inert atmosphere to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing structural purity, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for resonance shifts at ~6.5–7.5 ppm (aromatic protons) and ~3.5–4.5 ppm (ethoxy group). The cyclohexyl protons appear as multiplet signals at 1.0–2.0 ppm .

- FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, solvent)?

- Methodological Answer : Stability tests show degradation under UV light due to C-F bond cleavage. Store in amber vials at –20°C in anhydrous solvents (e.g., DMSO). Accelerated aging studies (40°C/75% RH for 30 days) reveal <5% decomposition when sealed under nitrogen .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution on the aniline ring. The fluorine atom’s electron-withdrawing effect directs electrophiles to the para position, while the ethoxy group’s steric bulk limits substitution at the ortho position . Molecular docking studies further predict interactions with biological targets (e.g., enzymes) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the ethoxy group). Use variable-temperature NMR (VT-NMR) to observe conformational changes. For example, coalescence temperatures >–40°C indicate restricted rotation, aligning with DFT-calculated energy barriers .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer : By-products like dimerized ethoxy derivatives form via radical intermediates. Introduce radical scavengers (e.g., BHT) and optimize stoichiometry (1:1.2 molar ratio of aniline precursor to alkylating agent). Pilot-scale trials with in situ HPLC monitoring reduce impurities to <2% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.